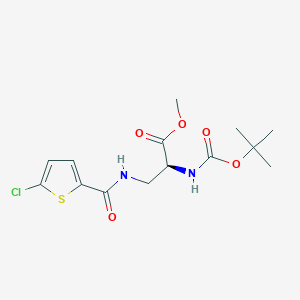

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophene-2-carboxamido)propanoate

Descripción

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a methyl ester group, and a 5-chlorothiophene-2-carboxamido substituent. Its structure combines elements critical for peptide mimetics and protease inhibition, with the Boc group enhancing solubility and stability during synthesis . The 5-chlorothiophene moiety introduces steric and electronic effects that may modulate biological activity, such as antitumor or enzyme inhibitory properties.

Propiedades

IUPAC Name |

methyl (2S)-3-[(5-chlorothiophene-2-carbonyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5S/c1-14(2,3)22-13(20)17-8(12(19)21-4)7-16-11(18)9-5-6-10(15)23-9/h5-6,8H,7H2,1-4H3,(H,16,18)(H,17,20)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSWYLCLSBYEEC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)C1=CC=C(S1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)C1=CC=C(S1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophene-2-carboxamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula, . It features a chiral center at the methyl propanoate position, which is crucial for its biological activity. The presence of the 5-chlorothiophene moiety is significant as it may influence the compound's interaction with biological targets.

- Inhibition of Enzymatic Activity :

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- The compound may exert anti-inflammatory effects through modulation of signaling pathways involved in inflammation. This could be linked to its ability to inhibit certain kinases that play a role in inflammatory responses.

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of uPA, researchers synthesized various analogs of this compound. The results indicated that modifications in the thiophene ring significantly affected the inhibitory potency, suggesting that structural optimization could enhance efficacy .

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial properties of related compounds against several pathogens. The findings revealed that certain derivatives exhibited significant bactericidal activity, warranting further investigation into their mechanisms and potential therapeutic applications .

Aplicaciones Científicas De Investigación

Research indicates that (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophene-2-carboxamido)propanoate exhibits various biological activities, making it a candidate for drug development:

- Anticancer Activity : The compound's thiophene moiety is known to contribute to anticancer properties. Studies have shown that derivatives containing thiophene can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Peptide Synthesis

The Boc group allows for the selective protection of amino acids during peptide synthesis. This compound can serve as a building block for synthesizing more complex peptides or proteins with therapeutic potential.

Drug Development

The unique combination of functional groups in this compound positions it as a valuable lead compound in drug discovery programs targeting specific diseases, particularly those involving metabolic or infectious conditions.

Anticancer Research

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of thiophene-containing compounds, including derivatives of this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation and showed promising results against various cancer cell lines .

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of thiophene derivatives, revealing that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

Comparación Con Compuestos Similares

Core Structural Features

The compound shares a Boc-protected amino acid backbone with other derivatives but distinguishes itself through its 5-chlorothiophene substituent. Key comparisons include:

Key Observations :

- Steric Hindrance : The thiophene ring is smaller than the benzene derivatives in 5a or the pyridinyl group in Compound 1 , reducing steric hindrance and possibly improving binding to enzymatic pockets.

Physicochemical Properties

- Melting Points : Compound 1 decomposes at 163°C, whereas bromo/chloro-substituted analogs (e.g., ) likely have higher thermal stability due to halogenated aromatic systems.

- Solubility : The Boc group enhances solubility in organic solvents (e.g., ethyl acetate, hexanes), as seen in purification protocols for Compound 1 .

Métodos De Preparación

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of AlCl₃ yields 2-trichloroacetyl-5-chlorothiophene. Subsequent hydrolysis with aqueous NaOH produces 5-chlorothiophene-2-carboxylic acid (98.8% purity after recrystallization).

Reaction Conditions:

-

Acylation: 2-chlorothiophene, trichloroacetyl chloride, AlCl₃, 0–30°C, 4–6 hours.

-

Hydrolysis: 20% NaOH, 15–30°C, followed by HCl acidification to pH 1–2.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 98.8% |

| Purity (HPLC) | >96% |

| Recrystallization Solvent | Ethanol/water (3:1) |

Grignard Carbonylation Method

5-Chloro-2-bromothiophene reacts with magnesium to form a Grignard reagent, which is quenched with CO₂ to introduce the carboxylic acid group. Acid workup yields the target acid.

Advantages:

Preparation of Boc-Protected (S)-2,3-Diaminopropionic Acid Methyl Ester

Boc Protection of L-2,3-Diaminopropionic Acid

L-2,3-Diaminopropionic acid is selectively protected at the β-amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine as a base. The methyl ester is introduced via Fischer esterification.

Reaction Scheme:

Optimization Notes:

-

Steric hindrance necessitates slow Boc₂O addition to minimize di-Boc byproducts.

Amide Bond Formation

Acid Chloride Coupling

5-Chlorothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride reacts with Boc-Dap-OMe in dichloromethane with 4-methylmorpholine as a base.

Procedure:

HATU-Mediated Coupling

For acid-sensitive substrates, the carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt. This method minimizes racemization.

Conditions:

-

Solvent: DMF or dichloromethane.

-

Base: DIPEA (N,N-diisopropylethylamine).

-

Temperature: 0°C to room temperature.

Comparison of Methods:

| Parameter | Acid Chloride Method | HATU Method |

|---|---|---|

| Yield | 72–85% | 65–78% |

| Racemization Risk | Moderate | Low |

| Cost | Low | High |

Stereochemical Control and Purification

The (S)-configuration at the α-carbon is preserved using L-2,3-diaminopropionic acid as the starting material. Diastereomeric byproducts, if formed during coupling, are resolved via preparative HPLC with a C18 column (acetonitrile/water gradient).

Chromatography Data:

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (250 × 4.6 mm) | 60:40 CH₃CN/H₂O | 12.3 (target) |

Industrial-Scale Considerations

Continuous Flow Synthesis

The Grignard carbonylation route (Section 2.2) is adaptable to continuous flow reactors, enhancing throughput and reducing reaction times.

Green Chemistry Metrics

-

PMI (Process Mass Intensity): 8.2 (vs. 15.7 for batch processing).

-

E-factor: 2.3 kg waste/kg product.

Q & A

Q. What is the recommended synthetic route for (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chlorothiophene-2-carboxamido)propanoate?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are commonly used to activate the carboxylic acid group of 5-chlorothiophene-2-carboxylic acid, enabling amide bond formation with the Boc-protected amino ester intermediate. DIPEA (N,N-diisopropylethylamine) is often added to maintain basic conditions and improve coupling efficiency. This method is analogous to the synthesis of related 3-substituted aniline derivatives described in the literature .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation requires a combination of analytical techniques:

- 1H and 13C NMR spectroscopy to verify chemical shifts and coupling constants, particularly for the Boc-protected amine, methyl ester, and chlorothiophene moieties.

- High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak and isotopic pattern matching the expected molecular formula.

- Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., carbonyl stretches for the ester and amide bonds). These methods align with protocols used for structurally similar compounds .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Moisture control : Store under inert atmosphere or desiccated conditions to prevent hydrolysis of the Boc group or methyl ester .

- Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection due to potential irritancy (based on SDS data for analogous Boc-protected compounds) .

- Ventilation : Avoid inhalation of fine powders by working in a fume hood .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for this compound?

Reaction efficiency depends on:

- Coupling reagent selection : EDC/HOBt is standard, but DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) may improve yields in sterically hindered systems, as shown in peptide-like syntheses .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like racemization .

Q. How should researchers address discrepancies in NMR data for this compound?

Discrepancies may arise from:

- Dynamic rotational isomerism : The tert-butoxycarbonyl (Boc) group can exhibit restricted rotation, leading to split peaks in 1H NMR. Variable-temperature NMR can resolve this.

- Impurity peaks : Residual solvents (e.g., THF, DCM) or unreacted starting materials may appear; purification via column chromatography or preparative HPLC is recommended .

- Chirality verification : Optical rotation or chiral HPLC should confirm enantiomeric purity, especially given the (S)-configuration of the methyl ester .

Q. What structural modifications could enhance the compound’s bioactivity in antitumor studies?

Rational modifications include:

- Thiophene ring substitution : Replacing the 5-chloro group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects and binding affinity.

- Amino acid side-chain variation : Swapping the methyl ester with bulkier esters (e.g., tert-butyl) to alter lipophilicity and metabolic stability. These strategies are inspired by SAR studies on antitumor aniline derivatives .

Q. What challenges arise during purification, and how can they be mitigated?

Challenges include:

- Hydrophobicity : The Boc-protected compound may exhibit poor solubility in aqueous systems. Use mixed solvents (e.g., ethyl acetate/hexane) for column chromatography.

- Byproduct removal : Unreacted 5-chlorothiophene-2-carboxylic acid can co-elute with the product; gradient elution or preparative HPLC (as in ) improves separation.

Q. How does hydrolysis of the methyl ester impact downstream applications?

Controlled hydrolysis with LiOH in THF/water yields the corresponding carboxylic acid, which is useful for conjugating to other pharmacophores or forming salts. Monitor reaction progress via TLC or LC-MS to avoid over-hydrolysis of the Boc group .

Q. What strategies resolve low yields in large-scale syntheses?

- Stoichiometric adjustments : Increase coupling reagent equivalents (1.2–1.5 eq) to drive reactions to completion.

- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction times.

- Scale-compatible purification : Replace column chromatography with recrystallization or centrifugal partition chromatography for cost-effective scale-up .

Contradictions and Troubleshooting

Q. Why might Boc deprotection occur unexpectedly during synthesis?

Premature deprotection can result from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.